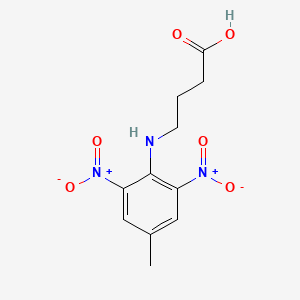

![molecular formula C25H27N5O2 B2838401 9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-88-1](/img/structure/B2838401.png)

9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

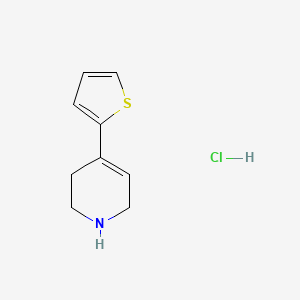

This compound is a derivative of purine, which is one of the two types of nitrogenous bases found in the nucleotides that make up nucleic acids (DNA and RNA). Purines, including modified ones like this compound, have a two-ringed structure, composed of a six-membered and a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from a simple purine structure. The additional groups (benzyl, methyl) would be added in subsequent steps through various chemical reactions .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. Attached to this core are several functional groups, including benzyl and methyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. For instance, the benzyl groups might undergo reactions such as oxidation or reduction, and the purine core might participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be relatively non-polar due to the presence of benzyl groups, and may therefore be soluble in non-polar solvents .Aplicaciones Científicas De Investigación

Purine Derivatives in Scientific Research

Purine derivatives have wide-ranging applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and environmental science. These applications often leverage the biological significance of purine as a fundamental component of nucleic acids (DNA and RNA) and its role in cellular energy transfer, signal transduction, and enzyme regulation.

Medicinal Chemistry and Drug Design : Purine derivatives are extensively explored for their pharmacological properties. They serve as key scaffolds in the design of drugs targeting various diseases, including cancer, viral infections, and metabolic disorders. The structural analogy of purine derivatives to naturally occurring nucleotides allows them to interact with a broad range of biological targets, such as enzymes, receptors, and ion channels. For example, substituted purine compounds have shown potential in anticancer activities, with modifications at specific positions on the purine ring enhancing their potency and selectivity against tumor cell lines (Yimer & Fekadu, 2015).

Biochemical Studies : In biochemistry, purine derivatives are utilized as probes to study enzyme mechanisms, especially those involving nucleotide metabolism. They can act as substrates or inhibitors for enzymes like kinases, phosphatases, and polymerases, providing insights into enzymatic functions and regulatory pathways.

Environmental Science : Some purine derivatives are examined for their environmental fate and behavior, particularly those used in pharmaceuticals and personal care products that may enter aquatic environments. Understanding their biodegradability, bioaccumulation, and potential as endocrine disruptors is crucial for assessing environmental risks and developing strategies for water treatment and pollution control.

Material Science : Purine derivatives, due to their aromatic structure and ability to engage in π-π interactions, find applications in material science, such as in the development of organic semiconductors, photovoltaic materials, and organic light-emitting diodes (OLEDs). Their electronic properties can be tuned through structural modifications, making them suitable for various optoelectronic applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-benzyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-17-13-28(15-19-10-5-4-6-11-19)24-26-22-21(29(24)14-17)23(31)30(25(32)27(22)3)16-20-12-8-7-9-18(20)2/h4-12,17H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDPQBMGLLHAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2838318.png)

![N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2838319.png)

![2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2838321.png)

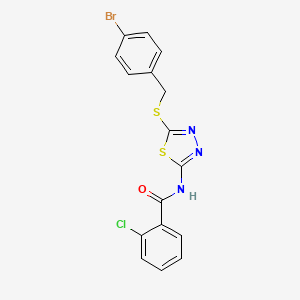

![1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2838328.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)

![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)